8-(Isopropyl)quinoline
Overview
Description
8-(Isopropyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties and biological activities
Mechanism of Action
Target of Action
8-(Isopropyl)quinoline, like other quinoline derivatives, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
The mode of action of this compound is complex and multifaceted. One key feature of quinoline derivatives is their ability to form complexes with metal ions, such as Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelating ability can disrupt the normal function of these metal ions in biological systems, leading to various downstream effects .
Biochemical Pathways
It has been suggested that quinoline derivatives can interfere with the action of certain enzymes, potentially disrupting key biochemical pathways . For example, one study found that a quinoline-degrading strain could metabolize quinoline through the action of catechol 1,2-dioxygenase .
Pharmacokinetics
It is known that the physicochemical properties of quinoline derivatives can influence their pharmacokinetics . For example, the solubility of these compounds can affect their absorption and distribution in the body .
Result of Action
The result of this compound’s action can vary depending on the specific biological target and the environmental context. Quinoline derivatives are generally known for their antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its disruption of key biochemical pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of metal ions can influence the compound’s mode of action, as quinoline derivatives are known to form complexes with metal ions . Furthermore, the compound’s action can be influenced by its concentration and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
8-(Isopropyl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver . Additionally, this compound can bind to DNA, affecting the function of DNA polymerases and other DNA-interacting proteins. These interactions can lead to changes in gene expression and cellular metabolism.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other DNA-binding proteins. This intercalation can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in cell cultures has been shown to result in sustained changes in gene expression and cellular function, indicating its potential for long-term biological effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites. The compound’s metabolism can also influence its biological activity and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Isopropyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 8-(Isopropyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, halogens, acid catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
8-(Isopropyl)quinoline has a broad range of applications in scientific research:
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline: The parent compound, widely used in the synthesis of various derivatives with diverse biological activities.
Isoquinoline: Similar structure but with different chemical properties and applications.
Uniqueness of 8-(Isopropyl)quinoline: The presence of the isopropyl group at the 8th position enhances its lipophilicity and biological activity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
8-propan-2-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUZGNYQXPESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983190 | |
Record name | 8-(Propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-30-3 | |
Record name | 8-Isopropylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6457-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isopropylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(isopropyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-ISOPROPYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the isopropyl group in 8-(isopropyl)quinoline affect its coordination behavior compared to its methyl and ethyl counterparts?
A1: Research indicates that the steric bulk of the 8-substituent in quinoline derivatives significantly influences their coordination behavior with transition metals like rhodium [, ]. Specifically, increasing the size of the 8-substituent from methyl to ethyl to isopropyl progressively favors unidentate coordination over bidentate coordination. This means that this compound is more likely to bind to the metal center through the nitrogen atom only, leaving the isopropyl group pointing away from the metal center. This preference is attributed to the steric hindrance imposed by the bulky isopropyl group, making it difficult for the molecule to adopt the necessary conformation for bidentate coordination, which would require the nitrogen and the 8-substituent to be closer together.
Q2: How does this compound interact with rhodium complexes, and what is the impact of the 8-isopropyl group on this interaction?
A2: this compound can act as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with rhodium metal centers in complexes like [Rh(CO)(PPh3)2(CH3COCH3)][ClO4] []. The presence of the 8-isopropyl group influences the equilibrium between unidentate and bidentate coordination modes. Larger substituents like isopropyl increase the steric hindrance around the nitrogen atom, disfavoring the bidentate mode where both the nitrogen and the 8-substituent would interact with the rhodium center. This results in a higher proportion of complexes with this compound acting as a unidentate ligand compared to its less bulky counterparts like 8-methylquinoline or 8-ethylquinoline. This steric effect is a crucial factor in controlling the reactivity and catalytic properties of the resulting rhodium complexes.
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